molecular formula C19H16N4O5S B1214387 2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid CAS No. 42753-53-7

2-Hydroxy-5-((4-(((3-methyl-2-pyridinyl)amino)sulfonyl)phenyl)azo)benzoic acid

Cat. No.: B1214387
CAS No.: 42753-53-7
M. Wt: 412.4 g/mol
InChI Key: FCAXOPILJFCPSY-UHFFFAOYSA-N
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Description

METHYLSULFASALAZINE is a derivative of sulfasalazine, a compound widely used in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases like ulcerative colitis and Crohn’s disease . METHYLSULFASALAZINE is known for its anti-inflammatory and immunomodulatory properties, making it a valuable compound in medical research and treatment.

Chemical Reactions Analysis

Types of Reactions: METHYLSULFASALAZINE undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, METHYLSULFASALAZINE can be oxidized to form different products.

    Reduction: Reduction reactions can convert METHYLSULFASALAZINE into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

METHYLSULFASALAZINE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: METHYLSULFASALAZINE is unique in its specific structure and the combination of its anti-inflammatory and immunomodulatory properties. Compared to its parent compound, sulfasalazine, METHYLSULFASALAZINE may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and therapeutic applications .

Properties

CAS No.

42753-53-7

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

2-hydroxy-5-[[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C19H16N4O5S/c1-12-3-2-10-20-18(12)23-29(27,28)15-7-4-13(5-8-15)21-22-14-6-9-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26)

InChI Key

FCAXOPILJFCPSY-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Synonyms

5-(4-(3-methyl-2-pyridylsulfamoyl)phenylazo)salicylic acid
methyl-SASP
methylsalazosulfapyridine
methylsalazosulphapyridine
methylsulfasalazine

Origin of Product

United States

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